

2-Methyl-4-phenyl thiazole CAS number and structure

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Compound of Interest

Compound Name: 2-Methyl-4-phenyl thiazole

Cat. No.: B155899

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An In-depth Technical Guide to 2-Methyl-4-phenylthiazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-phenylthiazole, a key heterocyclic compound utilized as a synthetic intermediate in pharmaceutical research and drug development.^{[1][2][3][4]} Its structure forms a core scaffold in various biologically active molecules.

Core Compound Information

CAS Number: 1826-16-0^{[1][5][6][7][8]}

IUPAC Name: 2-methyl-4-phenyl-1,3-thiazole^[7]

Molecular Formula: C₁₀H₉NS^{[6][7][8]}

Molecular Weight: 175.25 g/mol ^{[6][7]}

Chemical Structure:

- SMILES: Cc1scc(n1)-c2ccccc2^[7]
- InChI: InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3^[7]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methyl-4-phenylthiazole is presented below.

Property	Value	Reference(s)
Boiling Point	284 °C (lit.)	[1]
Solubility	Slightly soluble (3.2 g/L) at 25 °C	[2]
Kovats Retention Index	2279 (Standard polar)	[7]

Spectroscopic Data

While a comprehensive public database of the experimental spectra for 2-Methyl-4-phenylthiazole is limited, data is available through resources like PubChem and the NIST Mass Spectrometry Data Center.[7][9] The expected spectral characteristics, based on its structure and data from analogous compounds, are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~7.9-8.1	Multiplet	2H	Aromatic protons (ortho)
~7.3-7.5	Multiplet	3H	Aromatic protons (meta, para) & Thiazole H-5
~2.7-2.8	Singlet	3H	Methyl protons (-CH ₃)
Solvent: CDCl ₃ , Reference: TMS at 0.00 ppm			

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)	Assignment
~165-168	C-2 (carbon attached to N and S)
~155-158	C-4 (carbon attached to phenyl group)
~134-136	Aromatic C (quaternary)
~128-130	Aromatic CH (para)
~127-129	Aromatic CH (meta)
~125-127	Aromatic CH (ortho)
~115-118	C-5
~19-21	Methyl C (-CH ₃)
Solvent: CDCl ₃	

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type
~3100-3000	C-H stretch (Aromatic, Thiazole)
~2950-2850	C-H stretch (Aliphatic)
~1600, ~1480	C=C stretch (Aromatic)
~1550-1450	C=N stretch (Thiazole ring)
~760, ~690	C-H bend (Monosubstituted benzene)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 175, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The primary method for synthesizing 2-Methyl-4-phenylthiazole and its analogs is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of 2-Methyl-4-phenylthiazole

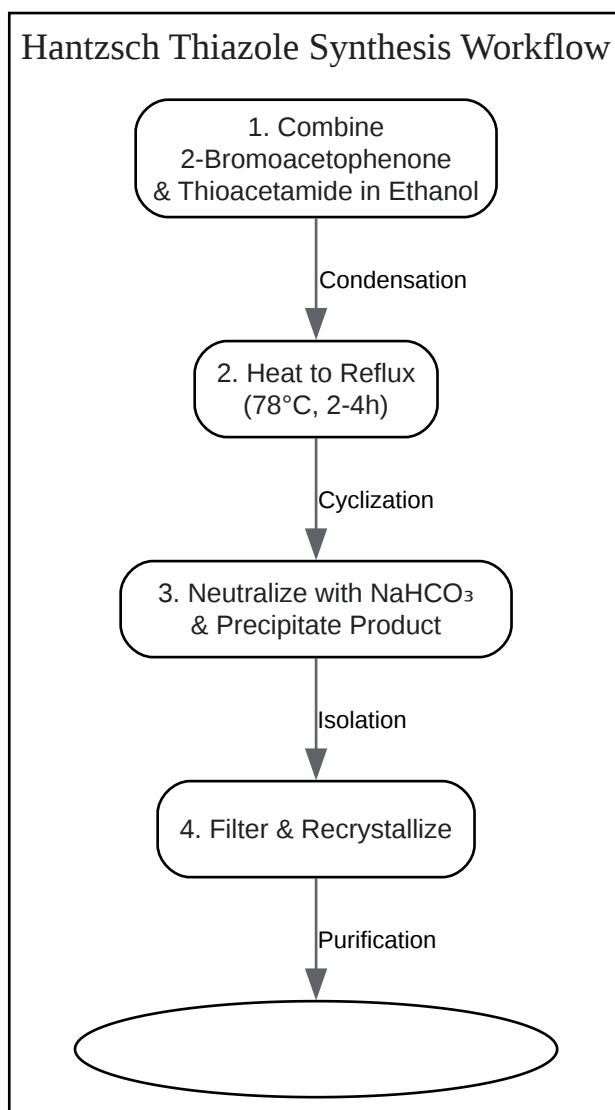
This protocol is adapted from established procedures for similar thiazole syntheses.

Reagents:

- 2-Bromoacetophenone (1.0 eq)
- Thioacetamide (1.1 eq)
- Ethanol (as solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
- Add thioacetamide (1.1 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion (typically 2-4 hours), cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the hydrobromic acid formed as a byproduct.
- The crude product will precipitate out of the aqueous solution.
- Collect the solid product by vacuum filtration, washing the filter cake with cold water.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-4-phenylthiazole.



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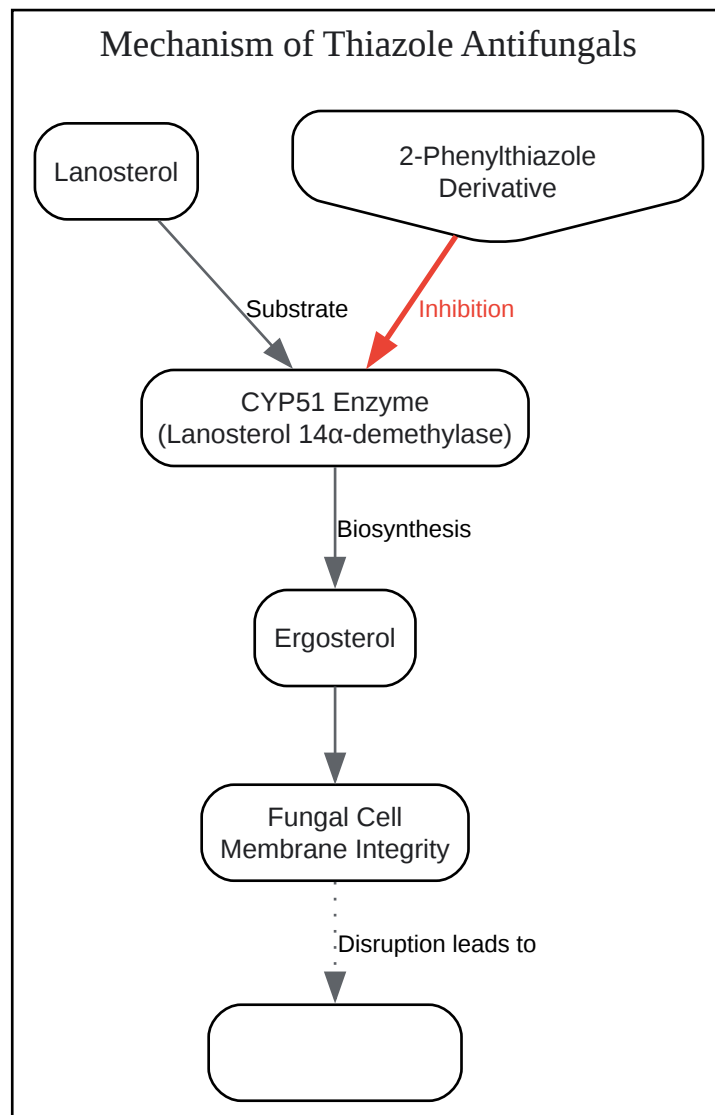
Caption: A generalized workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Applications in Drug Development

The 2-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse biological activities. Derivatives have shown significant potential as antifungal and anticancer agents.

Antifungal Activity: CYP51 Inhibition

Many thiazole-containing compounds function as antifungal agents by inhibiting the enzyme lanosterol 14 α -demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is the basis for the widely used azole antifungal drugs.



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Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Anticancer Activity

Numerous studies have explored the anticancer properties of 2-phenylthiazole derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. The data below summarizes the in vitro activity (IC₅₀ values) for selected derivatives from recent literature.

Table 4: Selected Anticancer Activity of 2-Phenylthiazole Derivatives

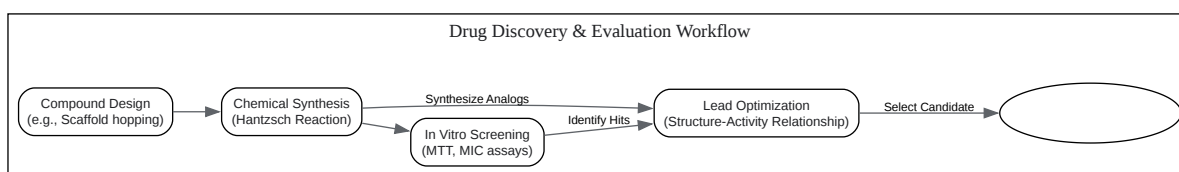
Compound Class	Cell Line	IC ₅₀ (μM)	Reference(s)
Ruthenium(II) Metallacycle (4-phenylthiazole based)	A549 (Lung)	Low micromolar	[11]
Ruthenium(II) Metallacycle (4-phenylthiazole based)	SW480 (Colon)	Low micromolar	[11]
N-(5-methyl-4-phenylthiazol-2-yl) acetamide deriv.	A549 (Lung)	23.30 ± 0.35	[12]
2-((4-Phenylthiazol-2-ylimino)methyl) deriv. (Cpd 9)	MCF-7 (Breast)	Higher than Doxorubicin	[4]
2-(hydrazinyl)thiazole-4[5H]-one deriv. (Cpd 4c)	MCF-7 (Breast)	2.57 ± 0.16	[13]
2-(hydrazinyl)thiazole-4[5H]-one deriv. (Cpd 4c)	HepG2 (Liver)	7.26 ± 0.44	[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

- **Cell Seeding:** Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound (2-Methyl-4-phenylthiazole derivative) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
- **Incubation:** Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
- **Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Caption: A typical workflow for the development of thiazole-based therapeutic agents.

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